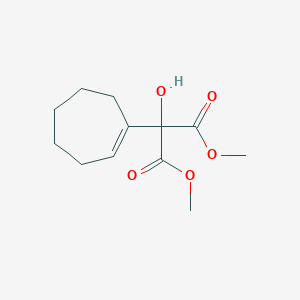
5-Ethyl-6-propan-2-ylthiomorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-6-propan-2-ylthiomorpholin-3-one is an organic compound with a unique structure that includes a morpholine ring substituted with ethyl and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-propan-2-ylthiomorpholin-3-one can be achieved through several synthetic routes. One common method involves the reaction of morpholine with ethyl and isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Step 1: Morpholine is reacted with ethyl bromide in the presence of a base such as sodium hydroxide to form 5-ethylmorpholine.
Step 2: The 5-ethylmorpholine is then reacted with isopropyl bromide under similar conditions to introduce the isopropyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-6-propan-2-ylthiomorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The ethyl and isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents such as bromine or chlorine can be used to introduce new substituents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Applications De Recherche Scientifique
5-Ethyl-6-propan-2-ylthiomorpholin-3-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds are known to be effective.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-Ethyl-6-propan-2-ylthiomorpholin-3-one involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form bonds with various biological molecules, potentially affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethylmorpholine: Lacks the isopropyl group, making it less sterically hindered.
6-Isopropylmorpholine: Lacks the ethyl group, resulting in different chemical properties.
Thiomorpholine: The parent compound without any alkyl substitutions.
Uniqueness
5-Ethyl-6-propan-2-ylthiomorpholin-3-one is unique due to the presence of both ethyl and isopropyl groups, which confer distinct steric and electronic properties. These substitutions can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H17NOS |
|---|---|
Poids moléculaire |
187.30 g/mol |
Nom IUPAC |
5-ethyl-6-propan-2-ylthiomorpholin-3-one |
InChI |
InChI=1S/C9H17NOS/c1-4-7-9(6(2)3)12-5-8(11)10-7/h6-7,9H,4-5H2,1-3H3,(H,10,11) |
Clé InChI |
GCKCSDQIANYDMU-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(SCC(=O)N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



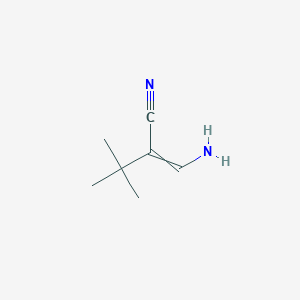
phosphanium iodide](/img/structure/B14371387.png)
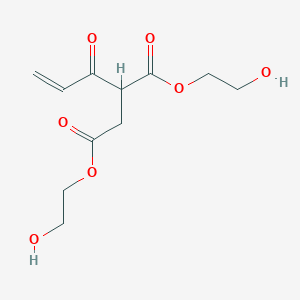
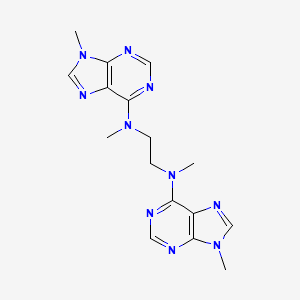
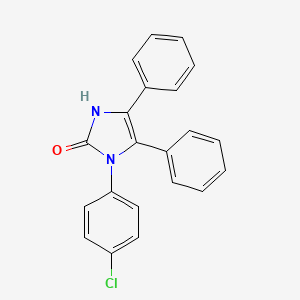
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
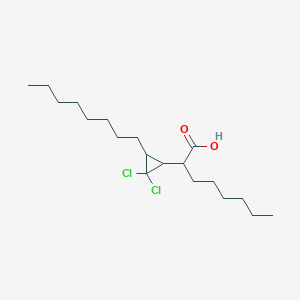
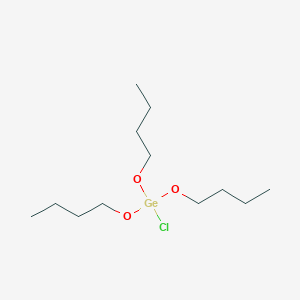

![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)
![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)
![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)
